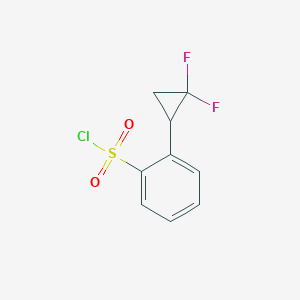

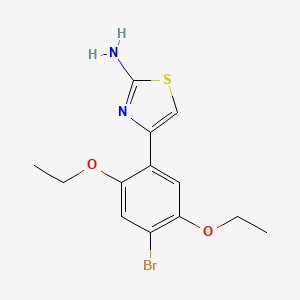

![molecular formula C19H14FN3OS B2753657 2-fluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide CAS No. 893980-70-6](/img/structure/B2753657.png)

2-fluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-fluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide, such as imidazo[2,1-b][1,3]thiazines, has been studied extensively . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .Molecular Structure Analysis

The molecular structure of 2-fluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide can be represented by the SMILES notation: Cc1csc2nc(cn12)c1cccc(c1)NC(c1ccccc1F)=O . This compound is achiral .Physical And Chemical Properties Analysis

The compound has a logP value of 4.25, a logD value of 4.2492, and a logSw value of -4.3235 . It has 3 hydrogen bond acceptors and 1 hydrogen bond donor . The polar surface area is 32.757 .Scientific Research Applications

Radiopharmaceutical Development

Research on fluorinated derivatives, such as those containing the 3-fluoro-2-hydroxypropyl moiety, highlights their use in developing radiotracers for clinical applications. For instance, [^18F]FMISO and [^18F]PM-PBB3 are fluorinated tracers used in imaging hypoxia and tau pathology, respectively, showcasing the potential of fluorinated compounds in diagnostic imaging and disease pathology studies (Ohkubo et al., 2021).

Antitumor Activity

Fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and evaluated for their potent cytotoxic activities in vitro against various cancer cell lines. These compounds exhibit specific activity profiles that are influenced by fluorine substitution, demonstrating their relevance in developing targeted cancer therapies (Hutchinson et al., 2001).

PARP Inhibition

Phenyl-substituted benzimidazole carboxamide derivatives, including those with fluorine substitutions, have been identified as highly potent and efficacious inhibitors of poly(ADP-ribose) polymerase (PARP), highlighting their significance in the context of DNA repair mechanisms and potential therapeutic applications in cancer treatment (Penning et al., 2010).

Antimicrobial Activity

The synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine demonstrate promising antimicrobial analogs. These compounds exhibit significant activity against a range of bacterial and fungal strains, underscoring the importance of structural modifications, such as fluorine substitution, in enhancing antimicrobial efficacy (Desai et al., 2013).

Sensor Development

Benzimidazole and benzothiazole conjugated Schiff bases have been explored as fluorescent sensors for metal ions like Al^3+ and Zn^2+. These studies reveal the potential of structurally related compounds in the development of sensitive and selective sensors for environmental and biological applications (Suman et al., 2019).

properties

IUPAC Name |

2-fluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3OS/c1-12-11-25-19-22-17(10-23(12)19)13-5-4-6-14(9-13)21-18(24)15-7-2-3-8-16(15)20/h2-11H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYRBZKYMYGFSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

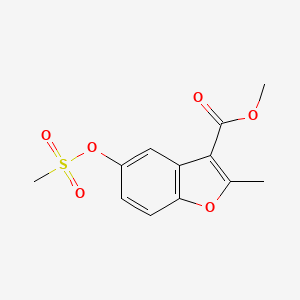

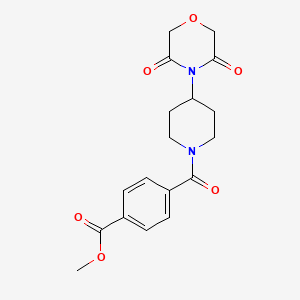

![N-[2-[(5E)-5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide](/img/structure/B2753579.png)

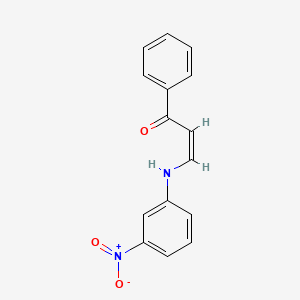

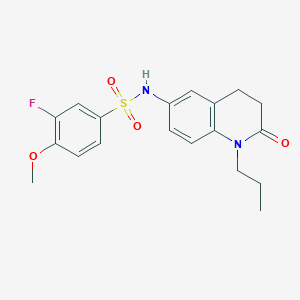

![3-(2-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2753580.png)

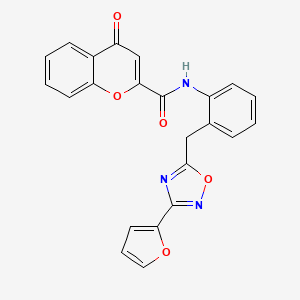

![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2753586.png)

![N-(4-acetylphenyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2753589.png)

![1-(3-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2753590.png)

![1-(7-Chlorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one](/img/structure/B2753591.png)

![2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-6-methylpyridine](/img/structure/B2753593.png)